molecular formula C15H15NO4S2 B5140676 [4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No. B5140676
M. Wt: 337.4 g/mol
InChI Key: JXBHHZNFEWTUDC-XYOKQWHBSA-N
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Description

[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid, also known as PTAA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It belongs to the thiazolidinone class of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of [4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammatory and oxidative stress pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to scavenge free radicals and inhibit lipid peroxidation, which are associated with oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. This compound has also been found to exhibit antimicrobial activity against various bacterial strains. In addition, this compound has been shown to inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of [4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is its synthetic accessibility, which makes it a readily available compound for use in laboratory experiments. However, its limited solubility in water can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for the study of [4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid. One potential area of research is the development of this compound derivatives with improved solubility and potency. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound as a tool for studying the role of inflammatory and oxidative stress pathways in various diseases is an area of research that warrants further investigation.

Synthesis Methods

The synthesis of [4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves the reaction of 4-propoxybenzaldehyde with thiosemicarbazide to form 4-propoxybenzylidene thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to form 4-propoxybenzylidene thiazolidinone. Finally, the product is hydrolyzed with potassium hydroxide to yield this compound.

Scientific Research Applications

[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its thiazolidinone scaffold makes it a promising candidate for the development of new drugs with potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-[(5E)-4-oxo-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-2-7-20-11-5-3-10(4-6-11)8-12-14(19)16(9-13(17)18)15(21)22-12/h3-6,8H,2,7,9H2,1H3,(H,17,18)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBHHZNFEWTUDC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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